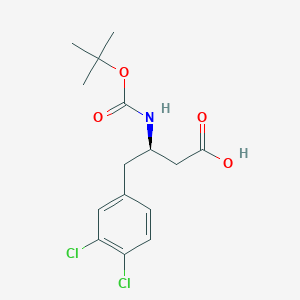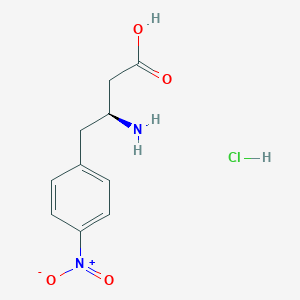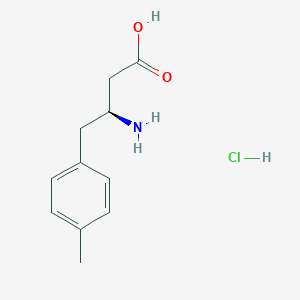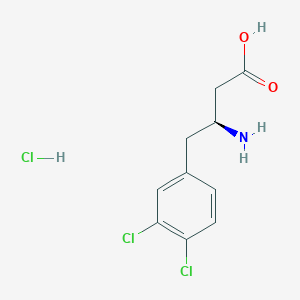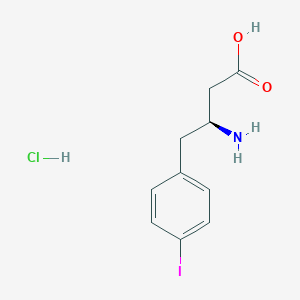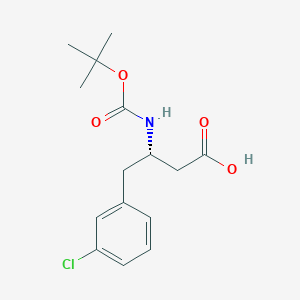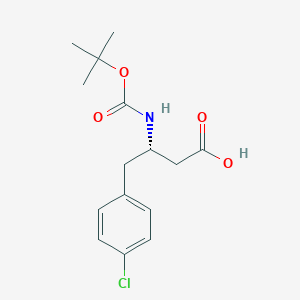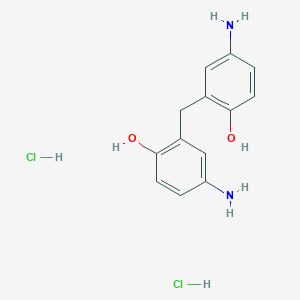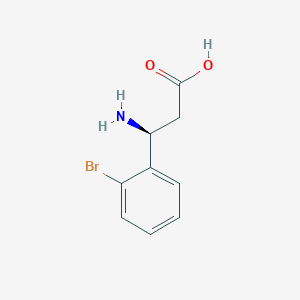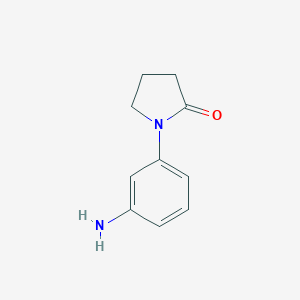
1-(3-Aminophenyl)pyrrolidin-2-one
Vue d'ensemble
Description
“1-(3-Aminophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H12N2O . It has an average mass of 176.215 Da and a monoisotopic mass of 176.094955 Da . It is a useful research chemical .
Synthesis Analysis
A selective synthesis of pyrrolidin-2-ones, which includes “1-(3-Aminophenyl)pyrrolidin-2-one”, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The molecular structure of “1-(3-Aminophenyl)pyrrolidin-2-one” consists of a pyrrolidin-2-one ring attached to an aminophenyl group .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones, including “1-(3-Aminophenyl)pyrrolidin-2-one”, involves a cascade of reactions starting from N-substituted piperidines . The process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
“1-(3-Aminophenyl)pyrrolidin-2-one” is a solid compound . It has a molecular formula of C10H12N2O, an average mass of 176.215 Da, and a monoisotopic mass of 176.094955 Da .Applications De Recherche Scientifique
Organic Synthesis Applications :
- Pyrrolin-2-ones and 2-pyrrolidinones, closely related to 1-(3-Aminophenyl)pyrrolidin-2-one, are significant in organic synthesis. They are often found in biologically active natural products. Their ability to react as acceptors in conjugate addition reactions makes them valuable in synthesizing reactive 3-pyrrolin-2-ones and potentially bioactive 2-pyrrolidinones and pyrrolidines (Alves, 2007).
Derivative Synthesis and Biological Activity :
- The synthesis of various derivatives of pyrrolidin-2-ones, including those with hydroxypropyl and furyl-2-carbonyl groups, is significant in pharmacy. The introduction of different substituents into the nucleus of these compounds is vital for creating new medicinal molecules with improved biological activity. The synthesized compounds were characterized using techniques like 1H NMR spectroscopy and IR spectrometry (Rubtsova et al., 2020).
Potential in Peptide Analogs :
- Pyrrolidine-2,4-diones, analogues of amino acids, have been used in the synthesis of N-acylated, O-alkylated pyrrolin-2-ones. These dipeptide analogs exhibit an extended conformation, which can have implications in medicinal chemistry (Hosseini et al., 2006).
Structural and Quantum Mechanical Studies :
- Studies on pyrroles and their analogs, like 1-(2-aminophenyl) pyrrole, have provided insights into their structural and quantum mechanical properties. This includes X-Ray diffraction, various spectroscopic methods, and density functional theory results (Srikanth et al., 2020).
Synthesis of Bioactive Compounds :
- Pyrrolidin-2-one derivatives, synthesized through the reductive cyclization of relevant esters, serve as pharmacophoric fragments for various biologically active compounds. This synthesis process is crucial for developing new medications (Kulig et al., 2010).
Anti-Cancer and Anti-Inflammatory Activities :
- Some pyrrolidin-2-one derivatives have shown anti-cancer, anti-inflammatory, and antioxidant properties. For instance, 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol demonstrated significant anti-inflammatory and anticancer activities (Zulfiqar et al., 2021).
Propriétés
IUPAC Name |
1-(3-aminophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h1,3-4,7H,2,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGGRBIDRBYUJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350593 | |
| Record name | 1-(3-aminophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)pyrrolidin-2-one | |
CAS RN |
31992-43-5 | |
| Record name | 1-(3-aminophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-aminophenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Benzylpiperazin-1-yl)phenyl]methanol](/img/structure/B112375.png)
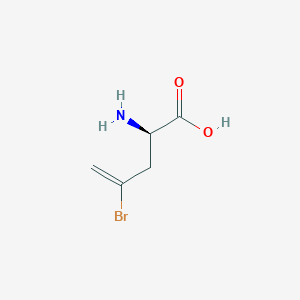
![5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112380.png)
![1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-](/img/structure/B112381.png)
